molecular formula C12H23N3O3 B2650168 Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate CAS No. 2044714-01-2

Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate

Cat. No.: B2650168
CAS No.: 2044714-01-2
M. Wt: 257.334
InChI Key: OQKZUDCLPBUFQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with methyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-pyrrolidine
  • ®-3-(Boc-amino)piperidine
  • N-Boc-3-pyrrolidinone
  • 2-Methylpyrrolidine
  • 1-Boc-4-piperidone

Uniqueness

Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate is unique due to its specific structure, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 2-[(methylcarbamoylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(15)8-14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKZUDCLPBUFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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